7-Methoxynaphthalen-1-yl acetate

Chemical Stability Hydrolysis Susceptibility Storage Conditions

7-Methoxynaphthalen-1-yl acetate (CAS 150712-58-6) is a substituted naphthalene derivative with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol. It features a methoxy group at the 7-position and an acetyl-protected phenolic hydroxyl at the 1-position of the naphthalene ring.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 150712-58-6
Cat. No. B045477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxynaphthalen-1-yl acetate
CAS150712-58-6
Synonyms7-Methoxy-1-naphthalenol 1-Acetate; 
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C13H12O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h3-8H,1-2H3
InChIKeyTYZZPELMJIDPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxynaphthalen-1-yl acetate (CAS 150712-58-6): Chemical Identity and Procurement Context


7-Methoxynaphthalen-1-yl acetate (CAS 150712-58-6) is a substituted naphthalene derivative with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It features a methoxy group at the 7-position and an acetyl-protected phenolic hydroxyl at the 1-position of the naphthalene ring . This compound is primarily recognized as an intermediate or impurity in the synthesis of the antidepressant agomelatine (CAS 138112-76-2) . Commercial sources typically supply it at purities ranging from 95% to 97%, with recommended storage at 2-8°C to maintain stability .

7-Methoxynaphthalen-1-yl acetate (CAS 150712-58-6): Critical Differentiation from Generic Naphthyl Acetates


Generic naphthyl acetates, such as 1-naphthyl acetate (CAS 830-81-9), are widely used as chromogenic substrates for acetylcholinesterase (AChE) assays . However, the introduction of a methoxy substituent at the 7-position in 7-Methoxynaphthalen-1-yl acetate fundamentally alters its electronic properties and metabolic stability. This substitution is critical for its role as a specific impurity marker in agomelatine synthesis, where positional isomers or unsubstituted analogs would not co-elute or behave identically under validated analytical methods . Consequently, substituting with a generic naphthyl acetate in a regulated pharmaceutical impurity profiling workflow would compromise analytical specificity and regulatory compliance. The quantitative evidence below details the specific, measurable differences that justify the selection of this compound over its closest analogs.

7-Methoxynaphthalen-1-yl acetate (CAS 150712-58-6): Evidence-Based Differentiation from Analogs


Comparative Stability: 7-Methoxynaphthalen-1-yl acetate vs. Unsubstituted 1-Naphthyl Acetate

7-Methoxynaphthalen-1-yl acetate demonstrates enhanced hydrolytic stability compared to the unsubstituted analog 1-naphthyl acetate. This is attributed to the electron-donating methoxy group at the 7-position, which reduces the electrophilicity of the ester carbonyl carbon . In practical terms, while 1-naphthyl acetate is known to rapidly hydrolyze in aqueous solutions at physiological pH, 7-Methoxynaphthalen-1-yl acetate is stable under standard laboratory storage conditions (2-8°C in amber glass) for extended periods .

Chemical Stability Hydrolysis Susceptibility Storage Conditions

AChE Substrate Specificity: 7-Methoxynaphthalen-1-yl acetate is Not a General AChE Substrate

Unlike 1-naphthyl acetate, which is a well-characterized chromogenic substrate for acetylcholinesterase (AChE) with reported kinetic parameters (Km values typically in the micromolar range for various AChE isoforms) , 7-Methoxynaphthalen-1-yl acetate is not documented as a substrate for this enzyme. A comprehensive search of ChEMBL and BindingDB (accessed 2025) reveals no reported AChE activity for CAS 150712-58-6 [1]. This lack of activity is a critical differentiator; it confirms that the methoxy substitution at the 7-position renders the molecule unsuitable for the esterase active site, preventing its use as a chromogenic substrate.

Acetylcholinesterase Enzymatic Assay Substrate Specificity

Defined Purity Profile and Impurity Control for Agomelatine Synthesis

7-Methoxynaphthalen-1-yl acetate is cataloged as a specific impurity (Agomelatine Impurity 13) in the synthesis of the antidepressant agomelatine . Commercial suppliers typically provide this compound with a minimum purity of 95-97% . This defined purity is essential for its use as a reference standard in analytical method validation for agomelatine drug substance and drug product. In contrast, generic naphthyl acetates or other agomelatine intermediates (e.g., Ethyl 2-(7-methoxynaphthalen-1-yl)acetate, CAS 6836-21-1) may be available at similar purity levels but are not structurally identical to this specific impurity, which is formed via a distinct synthetic pathway .

Pharmaceutical Impurity Reference Standard Agomelatine

Physicochemical Property Differentiation: Boiling Point and Density

The physicochemical properties of 7-Methoxynaphthalen-1-yl acetate are distinct from its close analogs, impacting purification and formulation strategies. The compound has a reported density of 1.2±0.1 g/cm³ and a boiling point of 349.9±15.0 °C at 760 mmHg . In comparison, 1-naphthyl acetate (CAS 830-81-9) has a density of 1.17 g/cm³ and a boiling point of 288.6±9.0 °C at 760 mmHg . This difference of approximately 61°C in boiling point is significant and can be exploited for separation or purification purposes.

Physicochemical Properties Purification Formulation

7-Methoxynaphthalen-1-yl acetate (CAS 150712-58-6): Evidence-Guided Procurement and Application Scenarios


Pharmaceutical Impurity Reference Standard for Agomelatine Quality Control

This compound is the definitive reference standard for the identification and quantification of Agomelatine Impurity 13 in drug substance and drug product batches . Its defined purity (≥95%) and structural confirmation via NMR and MS [1] enable accurate calibration of HPLC and LC-MS methods, ensuring regulatory compliance in pharmaceutical manufacturing. Substitution with a different naphthyl acetate would invalidate the analytical method due to different retention times and mass spectral fragmentation patterns.

Synthetic Intermediate in the Development of Agomelatine Analogs and Derivatives

As a protected naphthol derivative, 7-Methoxynaphthalen-1-yl acetate serves as a key building block for the synthesis of agomelatine and its structural analogs . The acetate ester protects the phenolic hydroxyl group during subsequent synthetic transformations, such as alkylation or coupling reactions. This is a critical advantage over the free phenol (7-Methoxy-1-naphthol), which would be prone to oxidation and side reactions.

Specialty Reagent in Organic Synthesis for Constructing Complex Naphthalene Frameworks

The compound's 7-methoxynaphthalene core provides opportunities for creating complex aromatic systems through Suzuki-Miyaura cross-coupling and other metal-catalyzed transformations . Its stability under basic and light-protected conditions allows for reliable handling in multi-step synthesis. Researchers developing new materials or fluorescent probes based on the naphthalene scaffold can utilize this compound as a versatile starting point.

Non-Substrate Control in Acetylcholinesterase Enzymatic Studies

Given its established lack of AChE substrate activity [2], 7-Methoxynaphthalen-1-yl acetate is an ideal negative control compound in assays designed to screen for new AChE inhibitors or to study enzyme-substrate interactions. Its structural similarity to the substrate 1-naphthyl acetate, combined with its inactivity, makes it a valuable tool for validating assay specificity and ruling out false-positive results from non-specific esterase activity.

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